molecular formula C8H7F3IN B12835505 2-Iodo-4-(trifluoromethyl)benzylami

2-Iodo-4-(trifluoromethyl)benzylami

Cat. No.: B12835505
M. Wt: 301.05 g/mol
InChI Key: MKPBENGEXUKOMY-UHFFFAOYSA-N
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Description

2-Iodo-4-(trifluoromethyl)benzylamine is an organic compound that features both iodine and trifluoromethyl groups attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-(trifluoromethyl)benzylamine typically involves multiple steps. One common method starts with the iodination of a benzylamine derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-Iodo-4-(trifluoromethyl)benzylamine may involve scalable processes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. The use of automated systems and optimized reaction conditions can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-(trifluoromethyl)benzylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like N-bromosuccinimide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex aromatic compounds, while oxidation reactions may produce benzyl alcohol derivatives.

Scientific Research Applications

2-Iodo-4-(trifluoromethyl)benzylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Iodo-4-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-4-(trifluoromethyl)benzylamine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical properties

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

[2-iodo-4-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3H,4,13H2

InChI Key

MKPBENGEXUKOMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)CN

Origin of Product

United States

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